methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate is a complex organic compound with a molecular formula of C25H19Cl2N5O3S This compound is notable for its intricate structure, which includes a triazole ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
The synthesis of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions.
Acetylation: The resulting triazole compound is then acetylated using acetic anhydride to introduce the acetyl group.
Hydrazone Formation: The acetylated triazole is reacted with hydrazine hydrate to form the hydrazone derivative.
Esterification: Finally, the hydrazone derivative is esterified with methyl 4-formylbenzoate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections or cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate involves its interaction with various molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biological processes.
Comparison with Similar Compounds
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate can be compared with similar compounds such as:
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: This compound has a methyl group on the phenyl ring, which may alter its chemical reactivity and biological activity.
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
These similar compounds highlight the unique structural features of this compound and its potential for diverse applications in scientific research.
Biological Activity
Methyl 4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate, a compound with the CAS number 306757-58-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is C25H20ClN5O3S, with a molecular weight of 505.98 g/mol. The structural complexity includes a triazole ring, which is known for various biological activities, particularly in antimicrobial and anticancer applications.
Property | Value |
---|---|
Molecular Formula | C25H20ClN5O3S |
Molecular Weight | 505.98 g/mol |
CAS Number | 306757-58-4 |
Density | 1.35 g/cm³ (predicted) |
pKa | 11.43 (predicted) |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the triazole moiety. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have demonstrated MIC values as low as 3.91mg/L, indicating potent antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxic Activity
Cytotoxicity studies have been conducted on various cancer cell lines to evaluate the anticancer potential of triazole-containing compounds.
- Cell Lines Tested : Commonly used cell lines include A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast).
- IC50 Values : Some analogs have shown IC50 values less than that of standard chemotherapy agents like doxorubicin, suggesting enhanced efficacy .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like Cl) on the phenyl rings has been correlated with increased cytotoxic activity .
Case Study 1: Antibacterial Activity Assessment
In a recent study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:
- S. aureus : MIC of 8mg/L
- E. coli : MIC of 16mg/L
These findings suggest that the compound exhibits selective antibacterial activity and could be a candidate for further development in antibiotic therapies.
Case Study 2: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on A549 cells:
- Results : The compound showed an IC50 value of 15μM, significantly lower than that of doxorubicin (25μM), indicating a promising anticancer profile.
Properties
Molecular Formula |
C25H20ClN5O3S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20ClN5O3S/c1-34-24(33)19-9-7-17(8-10-19)15-27-28-22(32)16-35-25-30-29-23(18-11-13-20(26)14-12-18)31(25)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
CTGBXHDCDGRUQG-JFLMPSFJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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